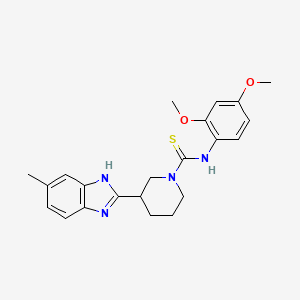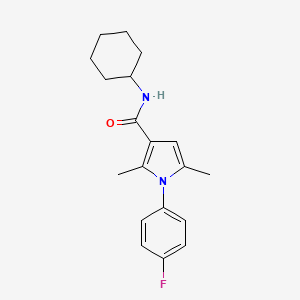
N-cyclohexyl-1-(4-fluorophenyl)-2,5-dimethyl-3-pyrrolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-1-(4-fluorophenyl)-2,5-dimethyl-3-pyrrolecarboxamide is a member of pyrroles.
Applications De Recherche Scientifique
Synthesis and Biological Activity
N-cyclohexyl-1-(4-fluorophenyl)-2,5-dimethyl-3-pyrrolecarboxamide, and its derivatives have been extensively studied for their synthesis processes and potential biological activities. One study focuses on the efficient synthesis of a closely related compound, N3,4-diphenyl-5-(4-fluorophenyl)-2-isopropyl-1H-3-pyrrolecarboxamide, emphasizing its role as a key intermediate in the synthesis of atorvastatin, an effective HMG-CoA reductase inhibitor. The synthesis involves key steps such as 1,3-dipolar cycloaddition and N-debenzylation (Pandey & Rao, 2004).
Another study highlights the synthesis and antimicrobial activity of novel derivatives containing biologically active sulfonamide moieties. The synthesized compounds displayed significant antimicrobial activity against a range of bacteria and fungi, with some compounds showing higher activity compared to reference drugs. Molecular modeling suggested that these compounds bind similarly to a co-crystallized ligand within the active site of dihydropteroate synthase (Ghorab et al., 2017).
Inhibitory and Cytotoxic Effects
Compounds structurally related to N-cyclohexyl-1-(4-fluorophenyl)-2,5-dimethyl-3-pyrrolecarboxamide have demonstrated significant inhibitory and cytotoxic effects in various studies. For instance, certain pyrazole derivatives were designed, synthesized, and evaluated for their topoisomerase IIα inhibitory activity and cytotoxicity against cancerous cell lines. Among these, one compound showed superior cytotoxicity, and the overall study provided insights into the binding modes of these compounds (Alam et al., 2016).
Another study focused on synthesizing and evaluating functionalized indoles for their antimycobacterial and anticancer activities. Some of the synthesized compounds displayed promising activity against Mycobacterium tuberculosis and various cancer cell lines, offering potential for designing new anti-cancer agents (Cihan-Üstündağ & Çapan, 2012).
Electrochemical Properties
The electrochemical properties of related compounds also hold significant interest. A study on electroactive polyamides with bis(diphenylamino)-fluorene units revealed remarkable solubility, thermal stability, and reversible electrochromic characteristics. These materials showed potential for applications requiring multicolor electrochromic characteristics and fluorescence modulation (Sun et al., 2016).
Propriétés
Nom du produit |
N-cyclohexyl-1-(4-fluorophenyl)-2,5-dimethyl-3-pyrrolecarboxamide |
|---|---|
Formule moléculaire |
C19H23FN2O |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
N-cyclohexyl-1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carboxamide |
InChI |
InChI=1S/C19H23FN2O/c1-13-12-18(19(23)21-16-6-4-3-5-7-16)14(2)22(13)17-10-8-15(20)9-11-17/h8-12,16H,3-7H2,1-2H3,(H,21,23) |
Clé InChI |
GHKAEQQTNJGAAS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)NC3CCCCC3 |
SMILES canonique |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)NC3CCCCC3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



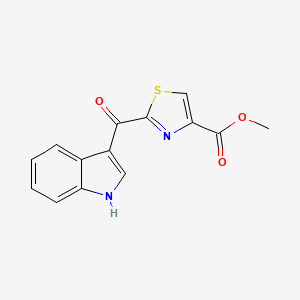

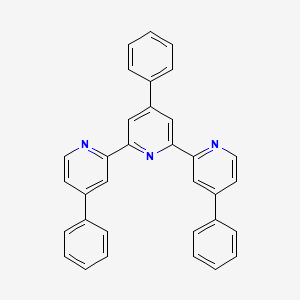
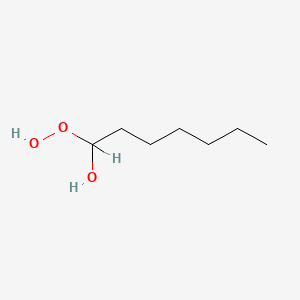


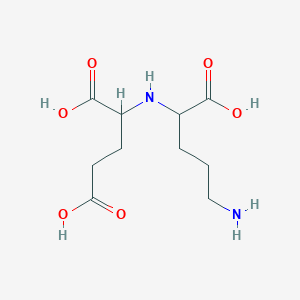
![2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1229777.png)
![1-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B1229779.png)
![3-[(2,5,6-Trimethyl-4-thieno[2,3-d]pyrimidinyl)thio]-2-oxolanone](/img/structure/B1229781.png)
![N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B1229785.png)

![1-[1-chloro-2-[(2-nitrophenyl)thio]-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B1229790.png)
